molecular formula C8H4IN3 B2854777 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190310-26-9

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B2854777
CAS No.: 1190310-26-9
M. Wt: 269.045
InChI Key: YMHXXAVRKLUESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features an iodine atom at the 3-position, a nitrile group at the 4-position, and a fused pyrrolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves the iodination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrolo[2,3-c]pyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases or receptors. The iodine atom and nitrile group contribute to its binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is unique due to the presence of the iodine atom and nitrile group, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXXAVRKLUESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.